REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([CH:10]2O[CH:13]=[N:12][CH:11]2S(C2C=CC(C)=CC=2)(=O)=O)=[CH:4][C:3]=1[O:25][CH3:26].[CH3:27][NH2:28].C1COCC1>CO.CCOC(C)=O>[Br:1][C:2]1[C:3]([O:25][CH3:26])=[CH:4][C:5]([C:10]2[N:28]=[CH:27][N:12]([CH3:13])[CH:11]=2)=[CH:6][C:7]=1[O:8][CH3:9] |f:1.2,3.4|
|
Name
|
5-(4-bromo-3,5-dimethoxyphenyl)-4-tosyl-4,5-dihydrooxazole
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1OC)C1C(N=CO1)S(=O)(=O)C1=CC=C(C)C=C1)OC
|
Name
|
methylamine THF
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN.C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
xylenes
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
MeOH EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO.CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tube was sealed under argon
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
then partitioned between EtOAc and H2O
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine twice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (50-100% EtOAc-hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1OC)C=1N=CN(C1)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.056 g | |
YIELD: PERCENTYIELD | 21% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |